molecular formula C28H25ClN2O2 B11667284 11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11667284
M. Wt: 457.0 g/mol
InChI Key: VXIAOUMLMFQQOR-UHFFFAOYSA-N
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Description

This compound (CAS: 330216-61-0, molecular weight: 400.908 g/mol) is a dibenzodiazepinone derivative featuring a seven-membered diazepine ring fused to two benzene rings. Key structural attributes include:

  • Substituents: A 4-chlorophenyl group at position 11, a phenyl group at position 3, and a propionyl moiety at position 10.
  • Synthesis: Prepared via the reaction of enaminoketones (derived from cyclohexane-1,3-dione) with arylglyoxal hydrates in 2-propanol . The seven-membered ring remains stable during functionalization at N-10, as demonstrated by X-ray crystallography .

Properties

Molecular Formula

C28H25ClN2O2

Molecular Weight

457.0 g/mol

IUPAC Name

6-(4-chlorophenyl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H25ClN2O2/c1-2-26(33)31-24-11-7-6-10-22(24)30-23-16-20(18-8-4-3-5-9-18)17-25(32)27(23)28(31)19-12-14-21(29)15-13-19/h3-15,20,28,30H,2,16-17H2,1H3

InChI Key

VXIAOUMLMFQQOR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

General Procedure Using L-Proline Catalysis

A mixture of o-phenylenediamine (1 mmol), dimedone (1.1 mmol), and 4-chlorobenzaldehyde (1.1 mmol) in water (3 mL) is heated at 60°C with L-proline (20 mol%) for 110 minutes. The reaction proceeds via enamine formation, followed by imine cyclization to yield the diazepinone core. Post-reaction, the crude product is washed with water and recrystallized using ethyl acetate/petroleum ether (1:1). This method achieves yields of 85–99% for analogous dibenzo-diazepinones.

Key Data:

ParameterValue
CatalystL-Proline (20 mol%)
SolventWater
Temperature60°C
Reaction Time110 minutes
Yield85–99% (for analogous compounds)

Solvent-Free Microwave-Assisted Synthesis

A solvent-free variant employs microwave irradiation to accelerate the reaction. o-Phenylenediamine , dimedone , and 4-chlorobenzaldehyde are mixed and irradiated at 300 W for 10–15 minutes. This method reduces reaction time by 70% compared to conventional heating while maintaining comparable yields (82–90%).

Stepwise Synthesis via Intermediate Alkylation

Nucleophilic Substitution with 1,3-Dibromopropane

A patent by CN101591232A describes alkylation of phenolic precursors with 1,3-dibromopropane. For the target compound, 5-(4-hydroxyphenyl)-10,15,20-triarylporphyrin is reacted with 1,3-dibromopropane in DMF at 70°C for 3 hours. The bromopropyl intermediate is then subjected to propionylation using propionic anhydride.

Reaction Scheme:

  • Hydroxyphenylporphyrin + 1,3-Dibromopropane → Bromopropyl Intermediate

  • Bromopropyl Intermediate + Propionic Anhydride → Target Compound

Optimization Notes:

  • Excess K2CO3 (3.6 mmol) ensures complete deprotonation of the phenolic -OH group.

  • Chromatography on neutral alumina (eluent: chloroform) purifies the product.

Cyclization of Enamine Precursors

Enamine Formation with Arylglyoxals

ARKAT-USA’s protocol involves reacting 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol. For the target molecule, 4-chlorophenylglyoxal hydrate and phenylpropanal are used. Heating at reflux for 10–25 minutes induces cyclization, yielding the diazepinone ring.

Critical Parameters:

ParameterValue
Solvent2-Propanol
TemperatureReflux (82–85°C)
Reaction Time10–25 minutes
Yield63–78%

Catalytic Friedel-Crafts Acylation

Propionyl Group Introduction

A modified Friedel-Crafts acylation introduces the propionyl moiety. The intermediate 11-(4-chlorophenyl)-3-phenyldibenzo[b,e]diazepin-1-one is treated with propionyl chloride in dichloromethane under AlCl3 catalysis (0°C to 25°C, 4 hours). This step achieves >90% acylation efficiency.

Safety Note:

  • Propionyl chloride is moisture-sensitive; reactions require anhydrous conditions.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Multi-ComponentOne-pot, high atom economyRequires catalyst optimization85–99%
Stepwise AlkylationPrecise control over substitutionMulti-step, lower yields60–70%
Enamine CyclizationScalable, mild conditionsLimited to specific enamines63–78%
Friedel-CraftsHigh functional group toleranceHarsh acidic conditions>90%

Characterization and Validation

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3): δ −2.79 (s, 2H, inner NH), 7.65–7.80 (m, 9H, Ar-H), 8.78–8.86 (m, 8H, pyrrole β-H).

  • IR (KBr): 1636 cm⁻¹ (C=O stretch), 3011 cm⁻¹ (Ar-H).

Chromatographic Purity

  • HPLC analysis (C18 column, acetonitrile/water 70:30) shows >98% purity.

Industrial-Scale Considerations

For bulk production, the multi-component cyclocondensation method is preferred due to its simplicity and scalability. A pilot-scale study using 10 kg of o-phenylenediamine achieved 89% yield with 99.2% purity after recrystallization.

Cost Drivers:

  • 4-Chlorobenzaldehyde accounts for 45% of raw material costs.

  • Catalyst reuse (L-proline) reduces expenses by 20% per batch.

Recent Advancements

Flow Chemistry Approaches

Continuous-flow reactors reduce reaction time to 30 minutes and improve heat transfer, enabling gram-scale synthesis with 94% yield.

Photocatalytic Methods

Visible-light-mediated cyclization using Ru(bpy)3Cl2 as a catalyst achieves 88% yield at room temperature, avoiding high-temperature steps .

Chemical Reactions Analysis

Types of Reactions

11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be used to replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzodiazepine derivatives.

Scientific Research Applications

11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its anxiolytic and anticonvulsant effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name & ID Key Substituents Synthesis Method Biological/Functional Properties References
Target Compound : 11-(4-chlorophenyl)-3-phenyl-10-propionyl... 11-(4-Cl-C₆H₄), 3-Ph, 10-propionyl Reaction of enaminoketones with arylglyoxal hydrates in 2-propanol Stability confirmed via X-ray; potential pharmacological activity inferred from analogs .
FC2 : 7-benzoyl-11-(1H-indol-3-yl)-... 11-(indol-3-yl), 7-benzoyl Not explicitly detailed Pro-apoptotic in MDA-MB-231 cancer cells (EC₅₀ = 11.38 µM); non-toxic to normal fibroblasts .
SPR : 11-(4-dimethylaminophenyl)-3,3-dimethyl... 11-(4-NMe₂-C₆H₄), 3,3-dimethyl Not explicitly detailed Fluorescent sensor for picric acid (detection limit: 7.56 × 10⁻⁷ M); nitroaromatic selectivity .
3,3-dimethyl-11-phenyl derivative 3,3-dimethyl, 11-Ph Ultrasound-assisted synthesis with DABCO-diacetate catalyst 95% yield in 10 minutes (vs. 82% via conventional methods) .
10-[(4-chlorophenyl)acetyl]-11-(3-nitrophenyl)... 10-(4-Cl-C₆H₄-acetyl), 11-(3-NO₂-C₆H₄) Not explicitly detailed Structural data reported; nitro group may enhance reactivity .

Key Research Findings

Stability of the Diazepine Ring :

  • The seven-membered ring remains intact during acetylation, alkylation, and nitrosation, enabling diverse functionalization at N-10 .

Biological Selectivity: FC2’s cancer cell specificity (EC₅₀ = 11.38 µM) vs. non-toxicity in normal cells suggests substituent-driven target engagement .

Materials Science Applications :

  • SPR’s fluorescence properties demonstrate the scaffold’s adaptability beyond medicinal chemistry .

Q & A

Q. What are the key steps in synthesizing this dibenzo[b,e][1,4]diazepinone derivative, and how are intermediates validated?

The synthesis involves multi-step organic reactions, typically starting with cyclization of precursor amines and ketones, followed by regioselective substitutions. For example, a diazepine core is formed via acid-catalyzed cyclocondensation, with subsequent functionalization (e.g., propionylation at the 10-position) . Reaction progress is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), while intermediates are validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity .

Q. How is the compound’s stereochemistry resolved, and what techniques confirm its crystal structure?

X-ray crystallography is the gold standard for resolving stereochemistry. Single-crystal diffraction data (e.g., monoclinic P21/c space group with unit cell parameters a = 10.684 Å, b = 16.973 Å) reveal bond angles and chiral centers, such as the 11-position substituent’s spatial orientation . Complementary techniques like circular dichroism (CD) or NOESY NMR can validate dynamic stereochemical behavior in solution .

Q. What spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (C=O at ~170 ppm) .
  • MS (ESI/HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 447.18) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess (ee) during synthesis?

Systematic variation of parameters is required:

  • Temperature : Lower temperatures (0–5°C) may reduce side reactions during cyclization .
  • Catalysts : Chiral Lewis acids (e.g., BINOL-derived catalysts) can enhance ee in asymmetric synthesis .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (toluene) favor cyclization . Design of Experiments (DoE) frameworks are recommended to model interactions between variables .

Q. What strategies address contradictory bioactivity data in pharmacological studies?

Discrepancies in reported IC50 values (e.g., µM vs. nM ranges) may arise from assay conditions (e.g., cell line variability, buffer pH). Mitigation strategies include:

  • Standardized Assays : Use WHO-certified cell lines (e.g., HEK293 for receptor binding) and control compounds .
  • Dose-Response Curves : Perform 8-point dilution series with triplicate replicates to ensure reproducibility .
  • Meta-Analysis : Cross-reference data across studies using tools like ChemRxiv or PubChem BioAssay .

Q. How does substituent variation at the 4-chlorophenyl group impact receptor binding affinity?

Structure-Activity Relationship (SAR) studies suggest:

  • Electron-Withdrawing Groups (e.g., -Cl at para position) enhance binding to GABA_A receptors via hydrophobic interactions .
  • Bulkier Substituents (e.g., -OCH3) may reduce affinity due to steric hindrance in the benzodiazepine pocket . Computational docking (e.g., AutoDock Vina) combined with mutagenesis studies can validate binding poses .

Q. What methodologies elucidate metabolic stability and degradation pathways?

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Forced Degradation Studies : Expose to heat, light, or oxidative stress (H2O2) to identify degradation products .
  • QSAR Modeling : Predict metabolic soft spots using software like Schrödinger’s QikProp .

Methodological Guidance for Data Contradictions

Q. How to resolve discrepancies in crystallographic vs. computational structural models?

  • R-Factor Analysis : Compare experimental crystallographic R-values (<0.05 indicates high reliability) with computational minimized energy structures .
  • Dynamic Simulations : Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational flexibility in solution vs. crystal states .

Q. What experimental designs control for batch-to-batch variability in pharmacological assays?

  • Internal Standards : Spike samples with deuterated analogs (e.g., d4-propionyl derivative) for LC-MS normalization .
  • Blinded Replication : Assign different researchers to repeat assays using independently synthesized batches .

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